REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](N)=[N:4][C:5]2[C:10]([C:11]=1CC(C)C)=[CH:9][CH:8]=[CH:7][CH:6]=2>C(O)=O>[CH2:5]([N:4]1[C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[CH:3][C:2]=2[N:1]=[CH:3]1)[CH:10]([CH3:11])[CH3:9]
|
Name
|
3-Amino-4-isobutyl amino quinoline
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC2=CC=CC=C2C1CC(C)C)N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
112.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for further 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 8-10 hrs
|
Duration
|
9 (± 1) h
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure and 3.5 L of water
|
Type
|
ADDITION
|
Details
|
was added to the concentrated mass
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was further cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
to obtain solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C=NC=2C=NC=3C=CC=CC3C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 196.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |